molecular formula C10H14N6S2 B12694948 Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-67-0

Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12694948
CAS No.: 127142-67-0
M. Wt: 282.4 g/mol
InChI Key: FNNUVXCEIARERO-NTUHNPAUSA-N
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Description

Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that belongs to the class of thiosemicarbazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems can help in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as antimicrobial or anticancer agents. The ability to modify its structure allows for the development of compounds with specific biological activities.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- include other thiosemicarbazides and their derivatives

Properties

CAS No.

127142-67-0

Molecular Formula

C10H14N6S2

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C10H14N6S2/c1-7(8-5-3-4-6-12-8)13-15-10(18)16-14-9(17)11-2/h3-6H,1-2H3,(H2,11,14,17)(H2,15,16,18)/b13-7+

InChI Key

FNNUVXCEIARERO-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC)/C1=CC=CC=N1

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC)C1=CC=CC=N1

Origin of Product

United States

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